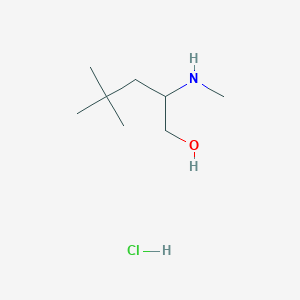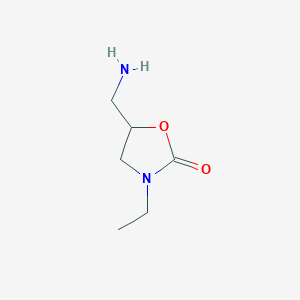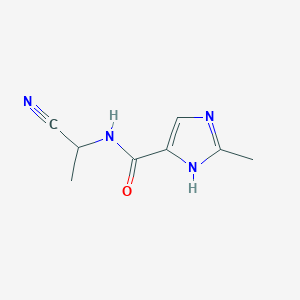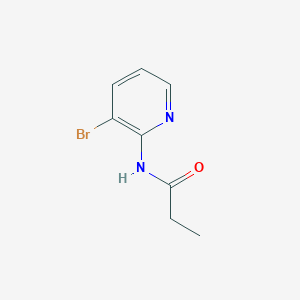
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide, also known as N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide, is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
The mode of action of this compound involves its interaction with these microorganisms. The compound’s 1,2,4-oxadiazole ring, which contains nitrogen and oxygen atoms, possesses hydrogen bond acceptor properties . This allows the compound to interact with the microorganisms at a molecular level, disrupting their normal functions and leading to their death .
Biochemical Pathways
This compound affects various biochemical pathways within the microorganisms. The exact pathways and their downstream effects can vary depending on the specific microorganism. The overall result is a disruption of the microorganism’s normal functions, leading to its death .
Pharmacokinetics
The compound’s 1,2,4-oxadiazole ring is known to provide better hydrolytic and metabolic stability , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the death of the targeted microorganisms. This leads to a reduction in the infection caused by these microorganisms, helping to treat the associated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide typically involves the formation of the oxadiazole ring followed by its functionalization. One common method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring .
Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Nitrile oxides are usually generated in situ from chloroximes under basic conditions, which then react with nitriles to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazolium salts.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the phenyl or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolium salts, while substitution reactions can introduce various functional groups onto the phenyl or nicotinamide rings.
Scientific Research Applications
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against bacteria, viruses, and other pathogens.
Agricultural Chemistry: The compound exhibits broad-spectrum agricultural biological activities, including nematocidal and antifungal properties.
Material Science: Oxadiazole derivatives are used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring in this compound provides a balance of stability and reactivity, making it suitable for various applications in medicinal and agricultural chemistry .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)11-4-6-13(7-5-11)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNVATBGCOYFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2634596.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2634601.png)


![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)
![6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2634612.png)
![(2Z,5Z)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2634614.png)


